molecular formula C9H13NOS B3023103 2-[2-(Methylthio)phenoxy]ethylamine CAS No. 72955-86-3

2-[2-(Methylthio)phenoxy]ethylamine

Cat. No. B3023103
CAS RN: 72955-86-3
M. Wt: 183.27 g/mol
InChI Key: IKIYPTDCNNXUJN-UHFFFAOYSA-N
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Description

2-[2-(Methylthio)phenoxy]ethylamine, also known as 2-MTPEA, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of 2-phenylethylamine, an organic compound that is naturally found in the human body and is involved in the regulation of various physiological functions. 2-MTPEA has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology.

Mechanism of Action

The exact mechanism of action of 2-[2-(Methylthio)phenoxy]ethylamine is not fully understood. However, it is believed to exert its effects by binding to the serotonin receptors and modulating their activity. This results in the regulation of various physiological functions such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(Methylthio)phenoxy]ethylamine has a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. Additionally, 2-[2-(Methylthio)phenoxy]ethylamine has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-(Methylthio)phenoxy]ethylamine in lab experiments include its high affinity for the serotonin receptors, which makes it a potential candidate for the development of new drugs. However, the limitations of using 2-[2-(Methylthio)phenoxy]ethylamine include its limited availability and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the study of 2-[2-(Methylthio)phenoxy]ethylamine. One potential direction is the development of new drugs based on its properties as a serotonin receptor agonist. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-(Methylthio)phenoxy]ethylamine and its potential applications in the treatment of various diseases. Finally, the synthesis of 2-[2-(Methylthio)phenoxy]ethylamine may be optimized to increase its availability and reduce the need for specialized equipment and expertise.

Scientific Research Applications

2-[2-(Methylthio)phenoxy]ethylamine has been studied for its potential applications in the field of medicine and pharmacology. It has been found to have a high affinity for the serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This property of 2-[2-(Methylthio)phenoxy]ethylamine makes it a potential candidate for the development of antidepressant and anxiolytic drugs.

properties

IUPAC Name

2-(2-methylsulfanylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIYPTDCNNXUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Methylthio)phenoxy]ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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